5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is one of the key contributors to the aroma of roasted coffee. It occurs naturally in fruits such as blackberry, raspberry and blueberry.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, also known as abhexon, belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone is primarily located in the cytoplasm.
5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone is a butenolide. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 698-10-2
VCID: VC21070322
InChI: InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3
SMILES: CCC1C(=C(C(=O)O1)O)C
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

CAS No.: 698-10-2

Cat. No.: VC21070322

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one - 698-10-2

Specification

Description 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is one of the key contributors to the aroma of roasted coffee. It occurs naturally in fruits such as blackberry, raspberry and blueberry.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, also known as abhexon, belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone is primarily located in the cytoplasm.
5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone is a butenolide. It has a role as a metabolite.
CAS No. 698-10-2
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name 2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one
Standard InChI InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3
Standard InChI Key IUFQZPBIRYFPFD-UHFFFAOYSA-N
SMILES CCC1C(=C(C(=O)O1)O)C
Canonical SMILES CCC1C(=C(C(=O)O1)O)C
Melting Point 21°C

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